2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is an organic compound with the molecular formula C14H11Cl2NO5S This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonamide group, which is further substituted with dichloro and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the sulfonation of 3,4-dichloro-2-methoxyaniline followed by coupling with benzoic acid derivatives. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The dichloro and methoxy substituents may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzoic acid: Similar in structure but lacks the sulfonamide group.
3,6-Dichloro-2-methoxybenzoic acid: Another related compound with different substitution patterns.
Sulfanilamide: Contains the sulfonamide group but has a simpler structure without the dichloro and methoxy substituents.
Uniqueness
2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichloro and methoxy groups on the phenyl ring, along with the sulfonamide linkage, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)17-10-5-3-2-4-8(10)14(18)19/h2-7,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVPPZSSXBICOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.